molecular formula C6H4Cl2N4O B580624 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1936241-59-6

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B580624
CAS No.: 1936241-59-6
M. Wt: 219.025
InChI Key: MVZGOVPVWQNWNM-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) is a heterocyclic compound with a fused pyrazolo-pyrimidine core. Its molecular formula is C₆H₄Cl₂N₄O, and it features chlorine atoms at positions 4 and 6, a methoxy (-OCH₃) group at position 3, and a hydrogen at the 1-position . Key properties include:

  • Molecular weight: 219.028 g/mol
  • SMILES: COc1n[nH]c2nc(Cl)nc(Cl)c12
  • InChI: InChI=1S/C6H4Cl2N4O/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12)

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or nucleoside analogs due to its reactive chlorine atoms and electron-rich pyrimidine ring .

Properties

IUPAC Name

4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZGOVPVWQNWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Methoxy-4,6-dichloropyrimidine-5-carbaldehyde with Hydrazine

This method adapts the approach described in US Patent 3,772,294, where 4,6-dichloro-5-formylpyrimidine reacts with hydrazine hydrate to form the pyrazolo ring. For the methoxy variant, the synthesis begins with 3-methoxy-4,6-dihydroxypyrimidine-5-carbaldehyde:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80–100°C replaces hydroxyl groups at positions 4 and 6 with chlorine, yielding 3-methoxy-4,6-dichloropyrimidine-5-carbaldehyde.

  • Cyclization : Reaction with hydrazine hydrate in aqueous or methanol solutions at 0–20°C induces ring closure, forming the pyrazolo[3,4-d]pyrimidine core.

Key Conditions :

  • POCl₃ acts as both a chlorinating agent and solvent.

  • Hydrazine addition requires temperature control (0–20°C) to prevent side reactions.

Functionalization of Preformed Pyrazolo[3,4-d]pyrimidine

An alternative route introduces the methoxy group after constructing the dichlorinated pyrazolo[3,4-d]pyrimidine core:

Nucleophilic Substitution at Position 3

  • Core Synthesis : Prepare 3-hydroxy-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via cyclization of 4,6-dichloro-5-formylpyrimidine with hydrazine.

  • Methoxy Introduction : React the hydroxy intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C.

Challenges :

  • Regioselectivity: Ensuring substitution occurs exclusively at position 3 requires careful stoichiometry.

  • Competing O- vs. N-alkylation: Use of bulky bases or phase-transfer catalysts improves selectivity.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

Chlorination Efficiency

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents3.0–4.0 eqMaximizes Cl substitution
Temperature80–100°CDrives reaction completion
Reaction Time6–8 hoursPrevents over-chlorination

Data derived from analogous syntheses show yields of 65–75% for dichlorination steps.

Cyclization Conditions

SolventYield (%)Purity (%)
Water5892
Methanol7289
Dioxane6485

Methanol enhances solubility of intermediates, improving yield.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >95% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-5), 4.10 (s, 3H, OCH₃), 13.2 (s, 1H, NH).

  • LC-MS : [M+H]⁺ at m/z 260.0 (calc. 259.5).

Industrial-Scale Considerations

Large batches (≥1 kg) require:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic cyclization.

  • Waste Management : Neutralization of POCl₃ with ice-cold sodium bicarbonate mitigates corrosive byproducts.

Challenges and Mitigation Strategies

IssueSolution
Incomplete ChlorinationIncrease POCl₃ equivalents to 4.5 eq
Methoxy Group HydrolysisUse anhydrous conditions during alkylation
Low Cyclization YieldPre-cool hydrazine to 0°C before addition

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other nucleophiles are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can have different functional groups and enhanced properties for specific applications.

Scientific Research Applications

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences
4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine 3-OCH₃, 4-Cl, 6-Cl C₆H₄Cl₂N₄O 219.028 Reference compound
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 3-CH₃, 4-Cl, 6-Cl C₆H₅Cl₂N₄ 203.03 (calc.) Methyl vs. methoxy at C3; reduced polarity
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 4-Cl C₅H₃ClN₄ 154.56 (calc.) Single Cl; lacks C3 and C6 substituents
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-CH₃, 4-Cl, 6-Cl C₆H₅Cl₂N₄ 203.03 (calc.) Methyl at N1; altered regiochemistry
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 1-CH₂CH₃, 4-Cl, 6-Cl C₇H₇Cl₂N₄ 218.06 (calc.) Ethyl at N1; increased steric bulk
2.1 Structural and Electronic Differences
  • Substituent Effects: Methoxy (-OCH₃) vs. This difference impacts solubility and binding affinity in biological targets. Chlorine Position: Compounds with dual Cl substituents (e.g., 4,6-dichloro derivatives) exhibit greater electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions. In contrast, mono-chloro derivatives (e.g., 4-chloro) are less reactive . N1 Substitution: Methyl or ethyl groups at N1 (e.g., CAS 98141-42-5, 864292-48-8) alter steric hindrance and regioselectivity in subsequent reactions, such as Suzuki couplings .

Biological Activity

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been explored for various therapeutic applications, including anticancer and anti-inflammatory effects.

  • CAS Number : 1936241-59-6
  • Molecular Formula : C6_6H4_4Cl2_2N4_4O
  • Molecular Weight : 219.03 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse pharmacological activities.

The biological activity of this compound primarily stems from its ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and cell signaling pathways. By inhibiting PLA2, this compound can potentially reduce inflammation and modulate immune responses .

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. Specifically, studies indicate that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The mechanisms include:

  • Inhibition of DNA replication.
  • Disruption of cell signaling pathways involved in tumor growth.
  • Induction of oxidative stress leading to cancer cell death .

Case Study: Anticancer Potential

A study evaluated the anticancer effects of several pyrazolo derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited the growth of cancer cells through the aforementioned mechanisms. The study highlighted the potential for developing these compounds as effective anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its action as a PLA2 inhibitor. Inhibition of PLA2 leads to decreased production of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes. This suggests that this compound could be beneficial in treating inflammatory diseases .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable characteristics such as good oral bioavailability and metabolic stability. Toxicological assessments suggest that these compounds exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development in clinical settings .

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibits DNA replication; induces apoptosis , ,
Anti-inflammatoryInhibits phospholipase A2 , ,
PharmacokineticsGood oral bioavailability; low toxicity ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorination of pyrazolo[3,4-d]pyrimidine precursors using POCl₃ or other chlorinating agents under reflux conditions (60–100°C) is a standard approach . Solvent choice (e.g., dry acetonitrile or dichloromethane) and stoichiometric control of reagents are critical for minimizing side products. Post-synthesis purification via recrystallization (e.g., using acetonitrile) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H NMR: Methoxy (-OCH₃) and aromatic protons appear as singlets at δ 3.8–4.0 ppm and δ 8.0–9.0 ppm, respectively. Chlorine substituents induce deshielding in adjacent protons .
  • IR Spectroscopy: C-Cl stretches (600–800 cm⁻¹) and C-O (methoxy) vibrations (1200–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS): Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact, as pyrazolo[3,4-d]pyrimidine derivatives may exhibit acute toxicity (oral LD₅₀ in rats: ~500 mg/kg) .
  • Work in a fume hood to prevent inhalation of fine powders.
  • Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from solvent effects, residual impurities, or tautomerism. To resolve these:

  • Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent-proton interference.
  • Perform 2D NMR (COSY, HSQC) to confirm coupling relationships and assign ambiguous peaks .
  • Combine with LC-MS to verify purity and rule out impurities .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

  • Methodological Answer:

  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Co-solvent Systems: Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
  • Structural Modifications: Introduce polar groups (e.g., -OH, -NH₂) at the 1- or 3-positions while preserving core activity .

Q. How does the chloro-substitution pattern at the 4- and 6-positions influence reactivity in cross-coupling reactions?

  • Methodological Answer: The 4,6-dichloro motif enables sequential functionalization:

  • Suzuki Coupling: Replace the 6-chloro group first with aryl/alkyl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), followed by substitution at the 4-position .
  • Selectivity: Steric hindrance from the 3-methoxy group directs reactivity toward the 6-chloro position in Pd-catalyzed reactions .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 kinase).
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA) .
  • QSAR Models: Corporate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) to predict activity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Core Structure Modifications

Q. What synthetic routes enable selective modification of the 3-methoxy group?

  • Methodological Answer:

  • Demethylation: Treat with BBr₃ in CH₂Cl₂ (-78°C) to generate a hydroxyl group for subsequent derivatization.
  • Nucleophilic Displacement: Replace -OCH₃ with amines (e.g., NH₃/MeNH₂) under high-pressure conditions (100°C, sealed tube) .

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